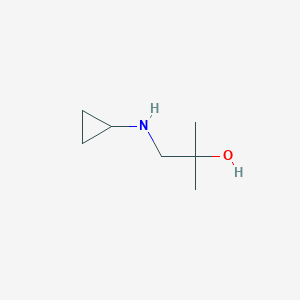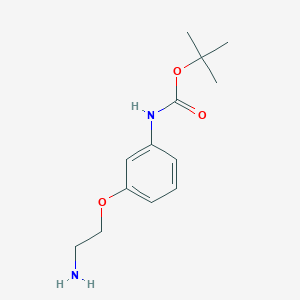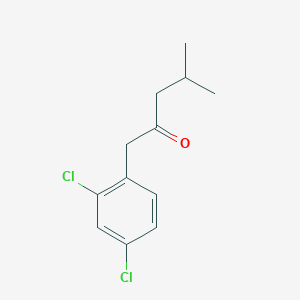![molecular formula C11H17N3O2S B1519278 2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1002355-91-0](/img/structure/B1519278.png)
2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Overview
Description
The compound “2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H17N3O2S. It has a molecular weight of 256.35 . The IUPAC name for this compound is "tert-butyl 2-amino-1,4,6,7-tetrahydro-5H-1lambda3-thiazolo [4,5-c]pyridine-5-carboxylate" .
Molecular Structure Analysis
The molecular structure of “2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” consists of a thiazolo[4,5-c]pyridine core with an amino group at the 2-position and a tert-butyl ester group at the 5-position . The compound is a 6,7-dihydro derivative, indicating the presence of two additional hydrogen atoms compared to the parent thiazolo[4,5-c]pyridine structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” include a molecular weight of 255.34 g/mol, a computed XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, an exact mass of 255.10414797 g/mol, and a monoisotopic mass of 255.10414797 g/mol .Scientific Research Applications
Synthesis and Derivative Formation
2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester and its derivatives are synthesized for various research applications, including the evaluation of their effects on the central nervous system. The synthesis involves creating a series of esters, amides, and substituted amides, highlighting the chemical versatility and potential for creating diverse molecular structures for pharmacological studies (Casola & Anderson, 1965).
Library Creation for Combinatorial Chemistry
The compound has been utilized in the creation of a library of fused pyridine-4-carboxylic acids, demonstrating its role in generating diverse molecular architectures. This approach involves Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles followed by hydrolysis, showcasing its utility in combinatorial chemistry and drug discovery processes (Volochnyuk et al., 2010).
Modification for Supramolecular Aggregation
Modifications of thiazolo[4,5-c]pyridine derivatives have been studied for their impact on supramolecular aggregation, offering insights into the conformational features of these compounds. Structural analysis reveals significant differences in intermolecular interaction patterns based on substituents, contributing to our understanding of molecular design principles for improved pharmaceutical properties (Nagarajaiah & Begum, 2014).
Anti-Inflammatory Activities
Research into thiazolo[3,2-a]pyrimidine derivatives, structurally similar to the compound , has demonstrated moderate anti-inflammatory activities. These findings highlight the potential therapeutic applications of such compounds in treating inflammation-related disorders (Tozkoparan et al., 1999).
Heterocyclic Substituted α-Amino Acids Synthesis
The compound's derivatives have been used in the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids. This research underscores the compound's importance in synthesizing biologically relevant molecules that could serve as building blocks for drug development and the study of life sciences (Adlington et al., 2000).
properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCRQUYNFQJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)




![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)


![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)

![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)